Synthesis of 2,4,6-Tris(bromomethyl)mesitylene: A Technical Guide
Synthesis of 2,4,6-Tris(bromomethyl)mesitylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-Tris(bromomethyl)mesitylene, a versatile building block in organic synthesis. Its C3 symmetry and reactive bromomethyl groups make it a valuable precursor for the construction of dendrimers, tripodal ligands, and other complex molecular architectures.[1] This document outlines the primary synthetic routes, detailed experimental protocols, and key characterization data to facilitate its preparation and application in research and development.
Synthetic Approaches
The most common and efficient method for the synthesis of 2,4,6-Tris(bromomethyl)mesitylene is the bromomethylation of mesitylene (1,3,5-trimethylbenzene). This can be achieved through two principal pathways:
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Reaction with Paraformaldehyde and Hydrobromic Acid: This is a widely used and high-yielding one-pot procedure. It involves the in-situ generation of the bromomethylating agent from paraformaldehyde and a solution of hydrogen bromide in acetic acid, which then reacts with mesitylene to form the desired trisubstituted product.[1][2] This method avoids the use of elemental bromine and offers excellent control over the degree of substitution.
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Free-Radical Bromination: This classic approach involves the reaction of mesitylene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator, like benzoyl peroxide, or under photochemical conditions (e.g., UV light).[1] The reaction proceeds stepwise through mono- and bis-brominated intermediates to the final tris-brominated product. Achieving complete tris-bromination requires careful stoichiometric control of the reagents.[1]
Experimental Protocols
Method 1: Bromomethylation using Paraformaldehyde and HBr in Acetic Acid
This protocol is adapted from a reported high-yield synthesis.[2]
Materials:
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Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
33% (w/w) solution of Hydrobromic acid in acetic acid
-
Glacial acetic acid
-
Dichloromethane
-
Petroleum ether
-
Ice water
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add mesitylene (5 mmol, 0.7 mL).
-
Sequentially add glacial acetic acid (2.6 mL) and a 33% wt solution of hydrobromic acid in acetic acid (3.5 mL).[2]
-
Add paraformaldehyde (18.8 mmol, 570 mg).[2]
-
Heat the reaction mixture to 95 °C with continuous stirring.[2]
-
After approximately 3 hours, a solid precipitate will begin to form. Continue stirring at 95 °C for a total of 9-12 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product fully.[2]
-
Collect the solid product by filtration and dry it.
-
Recrystallize the crude product from a mixture of dichloromethane and petroleum ether to yield pure 2,4,6-Tris(bromomethyl)mesitylene as white, needle-like crystals.[2]
Yield: 99%[2]
Data Presentation
Table 1: Reagent Quantities for Paraformaldehyde/HBr Method
| Reagent | Molar Amount (mmol) | Volume (mL) | Mass (mg) | Molar Equiv. |
| Mesitylene | 5 | 0.7 | - | 1.0 |
| Paraformaldehyde | 18.8 | - | 570 | 3.7 |
| Acetic Acid | - | 2.6 | - | - |
| 33% HBr in Acetic Acid | - | 3.5 | - | - |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₅Br₃[3] |
| Molecular Weight | 398.96 g/mol [3][4] |
| Appearance | White needle-like crystals[2] |
| Melting Point | 187-189 °C[2][5] |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.61 (s, 6H, -CH₂Br), 2.50 (s, 9H, -CH₃)[2] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 137.84, 133.18, 29.93, 15.38[2] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2,4,6-Tris(bromomethyl)mesitylene via the paraformaldehyde and hydrobromic acid method.
Caption: Synthesis workflow for 2,4,6-Tris(bromomethyl)mesitylene.
Applications in Research and Development
2,4,6-Tris(bromomethyl)mesitylene is a highly valuable intermediate in organic synthesis. Its three reactive bromomethyl groups are susceptible to nucleophilic substitution, enabling the attachment of a wide variety of molecular fragments.[1] This property makes it an ideal core molecule for the synthesis of:
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Dendrimers and Dendritic Macromolecules: The C3 symmetry provides divergent points for the construction of well-defined dendritic architectures with controlled size and surface functionality.[1]
-
Tripodal and Hexapodal Ligands: These are crucial in coordination chemistry and catalysis, where the geometry of the ligand plays a key role in the properties of the resulting metal complexes.[1]
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Organic Building Blocks: It serves as a general reagent and building block for more complex organic molecules.[2]
Due to its high reactivity, 2,4,6-Tris(bromomethyl)mesitylene should be handled with care and stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[3]
References
- 1. 2,4,6-Tris(bromomethyl)mesitylene | 21988-87-4 | Benchchem [benchchem.com]
- 2. 2,4,6-Tris(bromomethyl)mesitylene | 21988-87-4 [chemicalbook.com]
- 3. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | C12H15Br3 | CID 89140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-三溴甲基三甲基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cas 21988-87-4,2,4,6-Tris(bromomethyl)mesitylene | lookchem [lookchem.com]
